molecular formula C17H11N3O4S B2664239 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 941924-95-4

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2664239
CAS No.: 941924-95-4
M. Wt: 353.35
InChI Key: ZHSDBRROCGQAPL-UHFFFAOYSA-N
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Description

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that integrates a thiazolopyrimidine core with a chromene moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of a thiourea derivative with an appropriate diketone or aldehyde under acidic or basic conditions to form the thiazolopyrimidine ring.

    Chromene Synthesis: The chromene moiety can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.

    Coupling Reaction: The final step involves coupling the thiazolopyrimidine core with the chromene derivative through an amide bond formation, typically using coupling reagents like carbodiimides (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolopyrimidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxylate
  • N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-sulfonamide
  • N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-thioamide

Uniqueness

What sets N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the thiazolopyrimidine and chromene moieties allows for a diverse range of interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S/c1-9-13(15(22)20-6-7-25-17(20)18-9)19-14(21)11-8-10-4-2-3-5-12(10)24-16(11)23/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSDBRROCGQAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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